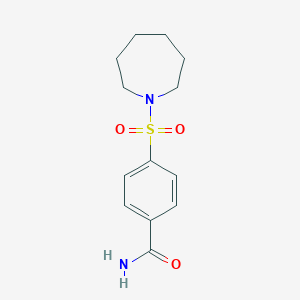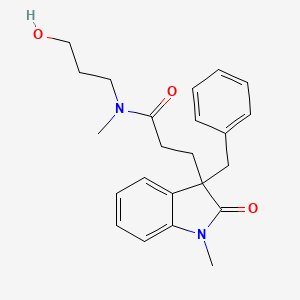![molecular formula C18H21FN2O2S B5328955 1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)
1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine, commonly known as FPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPE belongs to the class of piperazine derivatives and is synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of FPPE is not fully understood. However, it is believed that FPPE exerts its therapeutic effects by modulating the activity of different neurotransmitters and receptors in the brain. FPPE has been found to modulate the activity of serotonin, dopamine, and norepinephrine receptors, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
FPPE has been found to have a number of biochemical and physiological effects. FPPE has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. FPPE has also been found to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. FPPE has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.
Vorteile Und Einschränkungen Für Laborexperimente
FPPE has several advantages for lab experiments. FPPE is relatively easy to synthesize and has a high purity. FPPE is also stable under normal laboratory conditions. However, FPPE has several limitations for lab experiments. FPPE is not very soluble in water, which makes it difficult to administer in vivo. FPPE also has a short half-life, which limits its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on FPPE. One direction is to further investigate the mechanism of action of FPPE. Another direction is to investigate the potential therapeutic applications of FPPE in the treatment of psychiatric disorders and cancer. Another direction is to develop new derivatives of FPPE that have improved solubility and longer half-life. Finally, future research could investigate the potential toxicity of FPPE and its derivatives.
Conclusion:
FPPE is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPE is synthesized through a series of chemical reactions and has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects. FPPE has several advantages for lab experiments, but also has limitations. Future research on FPPE could investigate its mechanism of action, potential therapeutic applications, and toxicity.
Synthesemethoden
FPPE is synthesized through a series of chemical reactions that involve the use of different reagents and solvents. The synthesis of FPPE begins with the reaction between 4-fluorobenzene sulfonamide and 2-phenylethylamine in the presence of a base. This reaction leads to the formation of 1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine. The purity of FPPE is then improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
FPPE has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPE has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects. FPPE has also been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders. FPPE has also been found to have potential applications in the treatment of cancer due to its ability to inhibit tumor growth.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-17-6-8-18(9-7-17)24(22,23)21-14-12-20(13-15-21)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAZTLKOWDQYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5328872.png)
![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)
![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5328885.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
![2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5328901.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutanamide](/img/structure/B5328914.png)
![6-methyl-5-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328938.png)
![6-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5328944.png)
![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)


![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328970.png)
![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328977.png)
